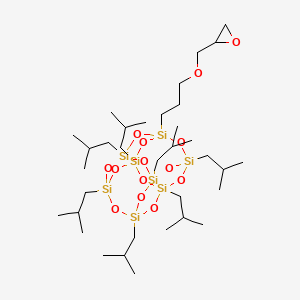

Pss-(3-glycidyl)propoxy-heptaisobutyl S&

Beschreibung

Eigenschaften

IUPAC Name |

1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H74O14Si8/c1-27(2)20-50-37-49(17-15-16-35-18-34-19-36-34)38-51(21-28(3)4)42-53(40-50,23-30(7)8)46-56(26-33(13)14)47-54(41-50,24-31(9)10)43-52(39-49,22-29(5)6)45-55(44-51,48-56)25-32(11)12/h27-34H,15-26H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEWKQMKBZAVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOCC6CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H74O14Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399615 | |

| Record name | AC1N4CCF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444315-17-7 | |

| Record name | AC1N4CCF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Pss 3 Glycidyl Propoxy Heptaisobutyl S&

Precursor Synthesis and Purification Strategies

Hydrolysis and Condensation of Organosilanes for Heptaisobutyl-POSS Core Formation

The foundational structure of the target molecule is the heptaisobutyl-POSS cage. This cage is typically formed through the hydrolysis and subsequent condensation of an isobutyl-substituted trifunctional silane (B1218182), such as isobutyltrimethoxysilane (B108605) or isobutyltrichlorosilane. This process involves the controlled formation of siloxane (Si-O-Si) bonds, which assemble into a three-dimensional cage structure.

The reaction is generally carried out in a solvent system, often a mixture of acetone (B3395972) or methanol (B129727) with water, and is catalyzed by an acid, such as hydrochloric acid. The precise stoichiometry of the silane precursor, water, and catalyst is critical to favor the formation of the desired closed-cage POSS structure (often denoted as T8) over lower-order cages or undesirable oligomeric and polymeric byproducts.

Purification of the resulting crude product, which contains a mixture of incompletely condensed species and other cage sizes, is a critical step. Techniques such as recrystallization from solvents like methanol or hexane (B92381) are employed to isolate the pure heptaisobutyl-POSS compound. The success of the purification is typically verified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Conditions for Heptaisobutyl-POSS Synthesis

| Parameter | Condition | Purpose | Source |

| Precursor | Isobutyltrichlorosilane | Provides the isobutyl groups and silicon vertices for the cage. | |

| Solvent | Hexane / Water | Provides the medium for the hydrolysis and condensation reactions. | |

| Catalyst | Not specified, often acid-catalyzed | Facilitates the hydrolysis of the Si-Cl bonds. | |

| Temperature | Reflux | To drive the condensation reaction towards completion. | |

| Purification | Recrystallization (Methanol) | To isolate the desired T8 cage structure from byproducts. |

Synthesis of Glycidyl-Containing Silane Precursors

The reactive epoxide functionality is introduced into the POSS molecule using a specific organosilane precursor. The most common precursor for this purpose is (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), also known as GLYMO. This precursor contains the desired glycidyl-propoxy group, which will ultimately be attached to one corner of the POSS cage, and hydrolyzable methoxy (B1213986) groups that allow it to be incorporated into the siloxane framework.

The synthesis of the final target molecule, (3-Glycidyloxypropyl)heptaisobutyl-POSS, is often achieved through a co-hydrolysis and co-condensation reaction. In this one-pot approach, two different silane precursors—isobutyltrimethoxysilane and (3-glycidyloxypropyl)trimethoxysilane—are mixed in a specific molar ratio (typically 7:1) and subjected to hydrolysis and condensation under controlled conditions. This method allows for the direct formation of the functionalized POSS cage, though yields can be influenced by the differing reaction rates of the two silane precursors.

Functionalization Approaches for Glycidyl-Propoxy Group Introduction

Introducing the glycidyl-propoxy group onto the silsesquioxane core can be achieved through different chemical strategies. These methods are designed to attach the reactive epoxide ring to the inorganic cage, enabling its use in further chemical transformations and material formulations.

Nucleophilic Substitution Reactions for Hydroxypropyl to Glycidyl-Propoxy Transformation

While co-condensation is a common route, an alternative pathway involves the post-synthesis functionalization of a pre-formed POSS cage. This method starts with a POSS molecule that has a reactive site, such as a hydroxyl group. For instance, a monosubstituted POSS containing a hydroxypropyl group can be reacted with an epoxide-containing molecule like epichlorohydrin.

This reaction proceeds via a nucleophilic substitution mechanism, specifically a Williamson ether synthesis. The hydroxyl group on the POSS cage is first deprotonated with a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group and forming the desired glycidyl-propoxy ether linkage. Careful control of reaction conditions is necessary to prevent unwanted side reactions, such as the opening of the epoxide ring.

Ring-Opening Reactions for Epoxide Functionalization

The epoxide ring on the (3-Glycidyloxypropyl)heptaisobutyl-POSS molecule is a versatile functional group that can undergo various ring-opening reactions. This allows the POSS molecule to be covalently incorporated into a wide range of polymer matrices and materials. These reactions effectively functionalize the POSS molecule further, tailoring its properties for specific applications.

Common nucleophiles used for the ring-opening reaction include:

Amines: Primary and secondary amines react readily with the epoxide to form β-hydroxy amines. This is a key reaction for curing epoxy resins and integrating POSS into polyamides and polyurethanes.

Alcohols: In the presence of a catalyst, alcohols can open the epoxide ring to form an ether and a hydroxyl group.

Carboxylic acids: This reaction leads to the formation of an ester and a hydroxyl group, providing another route for integrating POSS into polyester (B1180765) or other polymer systems.

The choice of nucleophile and reaction conditions (e.g., temperature, catalyst) determines the structure of the final product and the rate of reaction.

Table 2: Examples of Ring-Opening Reactions on Glycidyl-POSS

| Nucleophile | Resulting Linkage | Potential Application | Source |

| Primary Amine (R-NH₂) | β-hydroxy secondary amine | Epoxy resin curing, polyamide modification | |

| Carboxylic Acid (R-COOH) | Ester and hydroxyl group | Polyester modification, hybrid coatings | |

| Alcohol (R-OH) | Ether and hydroxyl group | Polyether synthesis, surface modification |

Templated Polymerization Techniques in Microparticle Synthesis

The reactive nature of the glycidyl (B131873) group on the POSS cage makes it a valuable monomer or co-monomer in polymerization processes, particularly for creating structured microparticles. In templated polymerization, the POSS molecule can be used to generate hybrid organic-inorganic microparticles with controlled morphology and properties.

For example, glycidyl-functionalized POSS can be incorporated into polymer shells formed around a template core (e.g., silica (B1680970) or polystyrene nanoparticles) via emulsion or suspension polymerization. The POSS molecules can be polymerized through their epoxide groups or be attached to other monomers that form the bulk of the particle. After the polymerization is complete, the template core can be selectively removed, resulting in hollow hybrid microcapsules. The inclusion of the POSS cages within the microparticle structure can enhance thermal stability, mechanical properties, and provide a high density of reactive sites for further surface functionalization.

Sol-Gel Methods for Controlled Synthesis

The sol-gel process is a versatile method for synthesizing hybrid organic-inorganic materials like functionalized Polyhedral Oligomeric Silsesquioxanes (POSS). researchgate.netrsc.org This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. sigmaaldrich.com For the synthesis of glycidyl-functionalized POSS, sol-gel methods offer a pathway to creating the core siloxane cage structure under controlled conditions.

The process typically begins with the hydrolysis and condensation of alkoxysilane precursors. sigmaaldrich.com In the context of Glycidylisobutyl-POSS, this would involve the co-condensation of isobutyl-substituted silanes and a silane bearing the (3-glycidyl)propoxy functional group. The controlled addition of water and a catalyst initiates the hydrolysis of the alkoxy groups to form silanols (Si-OH). Subsequent condensation reactions between these silanol (B1196071) groups, or between a silanol and an alkoxy group, lead to the formation of siloxane (Si-O-Si) bridges, gradually building the POSS cage structure. sigmaaldrich.comresearchgate.net

The ability to control the sol-gel process is crucial for producing well-defined POSS structures rather than amorphous silica gels. mdpi.com This control can be exerted by manipulating various factors, including the pH of the reaction medium, the water-to-alkoxide ratio, and the nature of the solvent and catalyst. researchgate.net For instance, the synthesis of POSS-based films has been achieved using the sol-gel technique, where chloro-functional POSS was mixed with tetraethyl orthosilicate (B98303) (TEOS) and a catalyst in an ultrasonic bath, followed by magnetic stirring. researchgate.net This highlights the adaptability of the sol-gel method for incorporating various functional groups onto the POSS cage.

Reaction Condition Parameters and Process Control

The successful synthesis of Glycidylisobutyl-POSS is highly dependent on the careful control of reaction parameters. These parameters influence the reaction rate, selectivity, and the final properties of the product.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent is critical as it affects the solubility of both the reactants and the resulting POSS product. google.commdpi.com Common solvents used in POSS synthesis include tetrahydrofuran (B95107) (THF), hexane, chloroform, toluene, and acetone. sigmaaldrich.comacs.org The solubility of Glycidylisobutyl-POSS is noted to be good in THF, chloroform, and hexane, while it is insoluble in acetonitrile. sigmaaldrich.com The solvent system can also influence the separation and purification of the final product. google.com

Reaction temperature plays a significant role in the kinetics of the synthesis. For instance, the synthesis of low-viscosity and high-viscosity POSS was achieved by adjusting the reaction temperature, with one process conducted at 30 °C for 8 hours and another at 35 °C. mdpi.com In another example, the synthesis of azido-functionalized POSS was carried out at 60 °C for 16-24 hours. researchgate.net The curing process of epoxy resins containing glycidyl POSS is also temperature-dependent, often involving a pre-cure at a lower temperature (e.g., 80 °C) followed by a final cure at a higher temperature (e.g., 170 °C). researchgate.net

Catalyst Selection and Optimization for Reaction Efficiency

Catalysts are essential for facilitating the efficient synthesis of functionalized POSS. The hydrosilylation reaction, a common method for attaching functional groups to a pre-formed POSS cage, is a prime example where catalyst selection is crucial. nih.govsigmaaldrich.com This reaction involves the addition of a Si-H bond across an unsaturated bond, such as the allyl group in allyl glycidyl ether, to a dihydrido-functionalized POSS. nih.gov

Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are widely used in industrial hydrosilylation due to their high activity and selectivity. nih.gov However, research is also exploring more cost-effective transition metal catalysts based on iron, cobalt, and nickel. nih.gov Ruthenium-based catalysts, like [Cp*Ru(MeCN)₃]PF₆, have been shown to be highly efficient for the hydrosilylation of alkynes, offering excellent regio- and stereocontrol. sigmaaldrich.com The choice of catalyst can significantly impact the reaction's efficiency, with factors like turnover number (TON) and turnover frequency (TOF) being key metrics for catalyst performance. nih.gov For the synthesis of bifunctional POSS, Karstedt's catalyst has been employed in solvents like THF or toluene. nih.gov

The following table summarizes various catalysts used in POSS synthesis and related reactions:

| Catalyst Type | Specific Example | Application | Reference |

| Platinum-based | Speier's Catalyst (H₂PtCl₆) | Industrial Hydrosilylation | nih.gov |

| Platinum-based | Karstedt's Catalyst | Hydrosilylation for B-POSS Synthesis | nih.govnih.gov |

| Ruthenium-based | [Cp*Ru(MeCN)₃]PF₆ | Hydrosilylation of Alkynes | sigmaaldrich.com |

| Rhodium-based | [Rh(cod)₂]BF₄ | Hydrosilylation of Alkynes | sigmaaldrich.com |

| Iron, Cobalt, Nickel Complexes | Various | Low-Cost Hydrosilylation | nih.gov |

Scale-Up Considerations and Industrial Synthesis Relevance

The transition from laboratory-scale synthesis to industrial production of POSS composites presents several challenges. researchgate.net Key considerations for scale-up include cost-effectiveness, process safety, and environmental impact. The development of smarter and more easily processable polymer nanocomposites is a driving force for the commercial-level production of POSS. researchgate.net POSS nanocomposites are valued for their ability to enhance physicochemical properties of materials, making them stronger, lighter, and more resistant to fire and toxins. researchgate.net

A significant hurdle in the industrial application of POSS is preventing the formation of large agglomerates at high concentrations, as only molecularly dispersed POSS nanoparticles typically impart the desired properties. researchgate.net The synthesis process must be robust and reproducible to ensure consistent product quality on a large scale. The commercial availability and ease of synthesis of POSS molecules contribute to their growing industrial relevance. mdpi.com

Purification Techniques for Academic Research Purity Standards

Achieving high purity is paramount for academic research to ensure that the observed properties are intrinsic to the synthesized compound. Several techniques are employed for the purification of functionalized POSS.

One common method is precipitation followed by filtration. For instance, after the reaction, the product can be precipitated by adding the reaction mixture to a non-solvent, such as methanol. google.comacs.org The precipitate is then collected by filtration. This process may be repeated multiple times to remove unreacted starting materials and byproducts. acs.org

Chromatographic techniques are also utilized, although the separation of different POSS isomers can be challenging due to their similar retention times. researchgate.net For some POSS derivatives, dissolution in a suitable solvent like THF followed by precipitation in methanol and subsequent vacuum filtration through a membrane filter is an effective purification strategy. acs.org

Other purification methods mentioned in the literature include:

Extraction: Separating the desired product from impurities by utilizing differences in solubility between two immiscible liquid phases. google.com

Crystallization: Obtaining a pure crystalline solid from a solution. google.com

Dialysis: Used for purifying POSS-functionalized graphene oxide, where the product is separated from smaller impurities through a semipermeable membrane. acs.org

Solvent Evaporation: Removing the solvent to isolate the product, often used in conjunction with other techniques. google.com

The following table outlines common purification techniques for POSS compounds:

| Purification Technique | Description | Application Example | Reference |

| Precipitation/Filtration | Inducing solid formation from a solution, followed by separation. | Precipitating POSS-graphene from THF into methanol. | google.comacs.org |

| Extraction | Separating compounds based on their relative solubilities. | Removing products from the reaction solvent. | google.com |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Isolating functionalized POSS products. | google.com |

| Dialysis | Separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane. | Purifying graphene oxide after reaction. | acs.org |

Compound Names Table

| Abbreviation/Trivial Name | Chemical Name |

| Glycidylisobutyl-POSS | 1-(3-Glycidyl)propoxy-3,5,7,9,11,13,15-isobutylpentacyclo[9.5.1.13,9.15.17,13]octasiloxane |

| POSS | Polyhedral Oligomeric Silsesquioxane |

| TEOS | Tetraethyl orthosilicate |

| THF | Tetrahydrofuran |

| B-POSS | Bifunctional Polyhedral Oligomeric Silsesquioxane |

Reaction Mechanisms and Polymerization Kinetics of Pss 3 Glycidyl Propoxy Heptaisobutyl S&

Epoxy Ring-Opening Mechanisms in Polymerization

The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, which drives the ring-opening reactions essential for polymerization. chemistrysteps.com This reaction can be initiated through anionic, cationic, or, in a broader context of polymer synthesis, incorporated via radical polymerization mechanisms.

Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for producing polyethers. nih.govresearchgate.net The process is typically initiated by a strong nucleophile, such as an alkoxide or hydroxide, which attacks one of the carbon atoms of the epoxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the ring and the formation of a new alkoxide at the other end of the opened monomer unit. chemistrysteps.comlibretexts.org

The propagation step involves the newly formed alkoxide end-group attacking another epoxide monomer, continuing the chain growth. For a mono-functional POSS like Pss-(3-glycidyl)propoxy-heptaisobutyl S&, AROP would lead to the formation of a polymer chain with the bulky POSS cage as a pendant group at the initiating end. The general pathway for the polymerization of a glycidyl (B131873) ether can be summarized as follows:

Initiation: A nucleophile (Nu⁻) attacks the terminal carbon of the glycidyl group's epoxy ring.

Propagation: The resulting alkoxide attacks subsequent epoxy monomers, elongating the polyether chain.

Recent studies on the mechanochemical AROP of various functional solid epoxide monomers have demonstrated that this process can be controlled to produce well-defined polyethers. nih.govresearchgate.net While these studies did not specifically use this compoundamp;, the principles are directly applicable to its glycidyl functional group.

Cationic ring-opening polymerization (CROP) is another primary method for polymerizing epoxides and is particularly relevant for creating hybrid nanocomposites. researchgate.netx-mol.com This process is initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the epoxide monomer. youtube.com

The mechanism involves several key steps:

Initiation: An initiator, such as a protonic acid or a catalyst like diphenyliodonium (B167342) fluoride (B91410) borate (B1201080) (DPI·BF4), protonates or coordinates with the oxygen atom of the epoxy ring. researchgate.netx-mol.com This makes the ring more susceptible to nucleophilic attack.

Propagation: A monomer molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms of the activated ring. This opens the ring and regenerates the cationic active center at the end of the growing chain, which can then attack another monomer. youtube.com In systems with asymmetric epoxides, the attack typically occurs at the more substituted carbon. chemistrysteps.comlibretexts.org

Termination: The polymerization process concludes when the cationic active center is neutralized, which can be achieved by adding a nucleophile or a base. youtube.com

Research on the hybrid cationic thermal polymerization of glycidyloxypropyl-POSS (G-POSS) with bisphenol A epoxy resin (E-51) has shown that the reaction can be effectively initiated by DPI·BF4, with co-initiators like benzoyl peroxide (BPO) used to lower the curing temperature. researchgate.netx-mol.com The incorporation of G-POSS was found to increase the average curing reaction activation energy. x-mol.com

While the epoxy group itself does not directly participate in radical polymerization, this compoundamp; can be incorporated into polymers through other functional groups or by being part of a monomer that contains a radically polymerizable moiety. For instance, glycidyl methacrylate (B99206) (GMA), which contains both an epoxy group and a polymerizable methacrylate group, is often used. mdpi.commdpi.com

In these systems, free-radical polymerization proceeds via the vinyl group of the methacrylate, leaving the glycidyl (epoxy) group intact as a pendant side chain on the resulting polymer. mdpi.comcityu.edu.hk This allows for subsequent cross-linking or functionalization reactions through the epoxy ring. Controlled/living radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), can be used to synthesize well-defined polymers with pendant glycidyl groups. mdpi.com Studies have shown that the photoradical polymerization of GMA can be mediated by compounds like 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) in the presence of a photosensitive onium salt, which enhances the polymerization rate. mdpi.com

Cross-Linking Dynamics in Polymer Systems

In thermosetting polymer systems like epoxy resins, this compoundamp; can act as a reactive additive. Its glycidyl group participates in the curing reaction, integrating the POSS nanocage into the final cross-linked network. This incorporation significantly influences the material's final properties. hybridplastics.comhybridplastics.com

Amine-based curing agents are widely used to cross-link epoxy resins. The curing mechanism involves the nucleophilic attack of the primary or secondary amine on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond. mdpi.com

When Glycidyl-POSS is incorporated into an epoxy resin formulation, such as one based on diglycidyl ether of bisphenol-A (DGEBA), its glycidyl group reacts alongside the epoxy groups of the resin with the amine hardener (e.g., dicyandiamide (B1669379), DICY). mdpi.comnih.gov Research has shown that octafunctional Glycidyl-POSS can accelerate the ring-opening rate of DGEBA's glycidyl groups. mdpi.com To lower the curing temperature and shorten curing times, accelerators are often added. Studies on DGEBA/GlyPOSS/DICY systems have investigated the effectiveness of various accelerators. mdpi.comnih.govresearchgate.netnih.gov

| Accelerator | Type | Effect on Curing Mechanism |

| N,N-benzyl dimethylamine (B145610) (BDMA) | Tertiary Amine | Contributes only to epoxy ring-opening. nih.govresearchgate.net |

| 2-methylimidazole (B133640) (2-MeIm) | Imidazole | Participates in both epoxy ring-opening and further cross-linking. nih.govresearchgate.net |

| Curezol 2MZ-A | Imidazole derivative | Participates in both epoxy ring-opening and further cross-linking. nih.govresearchgate.net |

This table summarizes the roles of different accelerators in the curing process of epoxy-POSS composites.

The use of these accelerators leads to more homogeneous coatings with superior protective efficiency compared to systems without them. mdpi.comnih.gov

The number of reactive functional groups on the POSS molecule is a critical factor determining its effect on the polymer network. researchgate.net this compoundamp; is mono-functional, meaning it has only one glycidyl group that can react and become part of the polymer network.

Octa-functional POSS: In contrast, octa-functional POSS (like octaglycidyl-POSS) acts as a multifunctional cross-linker, significantly increasing the hardness and modulus of the material. hybridplastics.com It serves as a junction point for multiple polymer chains, leading to a higher cross-linking density. researchgate.net

The concentration of POSS also plays a crucial role. While low concentrations can enhance properties, higher loadings of even octa-functional POSS can sometimes lead to a decrease in thermal stability. mdpi.com The dispersion of POSS within the resin is also affected by its functionality; lower functionalized particles tend to achieve a more ordered and dispersed phase. researchgate.net

| Property | Effect of Mono-functional Glycidyl-POSS | Effect of Octa-functional Glycidyl-POSS |

| Cross-linking Density | Tends to decrease the network density. emerald.com | Acts as a cross-linking agent, increasing density. hybridplastics.comresearchgate.net |

| Glass Transition Temp. (Tg) | Can cause an increase. mdpi.comresearchgate.net | Can increase Tg, but effect varies with concentration. nih.gov |

| Thermal Stability | Can improve thermal stability. mdpi.com | Generally improves thermal stability, but high loadings may have a negative effect. mdpi.comresearchgate.net |

| Dispersion in Epoxy Resin | Promotes finer dispersion. researchgate.net | Higher functionality can hinder diffusion and ordering. researchgate.net |

This table compares the general effects of mono- and octa-functional glycidyl-POSS on the properties of epoxy composites.

Role of this compoundamp; as a Reactive Toughening Agent

This compoundamp; functions as a reactive toughening agent by chemically bonding with the epoxy matrix through its glycidyl group. This covalent integration mitigates the tendency of the nanoparticles to agglomerate, a common issue with non-reactive fillers. The toughening effect is attributed to the synergistic effect of the rigid POSS core and the flexible polymer chains. aip.org The bulky inorganic core of the POSS molecule introduces nanoscale heterogeneity into the polymer network, which can dissipate fracture energy and impede crack propagation.

Research on similar reactive POSS-modified epoxy resins has demonstrated a significant increase in fracture toughness and impact strength. sigmaaldrich.commdpi.com The modification of epoxy resins with these reactive nanoparticles can lead to a shift in the fracture mode from brittle to ductile. sigmaaldrich.com The extent of toughening is dependent on factors such as the concentration of the POSS modifier, its dispersion within the matrix, and the interfacial adhesion between the POSS molecules and the polymer network.

Polymerization Kinetics and Mechanistic Studies

The incorporation of this compoundamp; into an epoxy resin system influences the polymerization kinetics, which can be investigated through various analytical techniques. The bulky nature of the POSS cage and the reactivity of its glycidyl group play a crucial role in the curing process.

Calorimetric Investigations of Reaction Rates (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of epoxy resins. wsu.eduresearchgate.netresearchgate.net By measuring the heat flow associated with the curing reaction as a function of temperature and time, DSC can provide valuable information about the reaction rate, total heat of reaction, and the glass transition temperature (Tg) of the cured material.

Non-isothermal DSC scans at different heating rates are commonly employed to determine the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order (n). wsu.eduresearchgate.net The Kissinger and Ozawa-Flynn-Wall methods are frequently used to calculate the activation energy from the variation of the peak exotherm temperature with the heating rate. wsu.edu

The shape of the DSC thermogram can reveal the complexity of the curing process. For many epoxy-amine systems, the reaction is autocatalytic, meaning that the reaction products, particularly hydroxyl groups, catalyze the reaction. researchgate.net This results in a characteristic sigmoidal shape of the conversion versus time curve in isothermal DSC measurements. The presence of this compoundamp; can influence the autocatalytic behavior. The reaction of the glycidyl group on the POSS molecule with the curing agent can introduce additional hydroxyl groups, potentially altering the reaction rate.

Below is an illustrative data table showing typical kinetic parameters that can be obtained from DSC analysis of an epoxy system modified with a reactive POSS compound.

| Curing System | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Pre-exponential Factor (A) (s⁻¹) |

| Neat Epoxy/Amine | 55.2 | 0.85 | 1.2 x 10⁶ |

| Epoxy/Amine + 5 wt% Glycidyl-POSS | 62.5 | 0.92 | 2.5 x 10⁷ |

Note: This data is illustrative and represents typical values found in the literature for similar systems.

In-Situ Spectroscopic Monitoring of Polymerization Progression (e.g., FTIR Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for in-situ monitoring of the polymerization progression of epoxy resins. nih.gov By tracking the changes in the intensity of specific absorption bands corresponding to the reactive functional groups, the extent of the reaction can be determined as a function of time.

In the case of an epoxy-amine cure modified with this compoundamp;, the primary reaction is the ring-opening of the epoxide groups by the amine groups. The disappearance of the epoxide ring absorption band, typically around 915 cm⁻¹, is a direct measure of the progress of the curing reaction. scielo.br Simultaneously, the consumption of primary and secondary amine groups and the formation of hydroxyl groups can also be monitored.

The key IR absorption bands that are typically monitored during the curing of an epoxy-amine system include:

Epoxide group: ~915 cm⁻¹ (C-O-C stretching of the oxirane ring) scielo.brspectroscopyonline.com

Primary amine: ~3360 cm⁻¹ and ~3290 cm⁻¹ (N-H stretching)

Secondary amine: ~3360 cm⁻¹ (N-H stretching)

Hydroxyl group: Broad band around 3400 cm⁻¹ (O-H stretching)

The degree of conversion of the epoxy groups can be calculated from the decrease in the area of the epoxide peak, often normalized against an internal reference peak that does not change during the reaction, such as a C-H stretching band from the aromatic rings of the epoxy resin.

Modeling of Reaction Pathways and Kinetic Parameters

The curing of epoxy resins, especially those modified with reactive additives like this compoundamp;, often involves complex reaction mechanisms. Kinetic modeling is employed to describe the reaction rate as a function of temperature and the concentration of reactants. plymouth.ac.ukzenodo.org

A common approach is to use phenomenological models that fit the experimental data from techniques like DSC. The Kamal and Sestak-Berggren models are frequently used to describe autocatalytic reactions in epoxy systems. mdpi.com These models typically involve two rate constants, one for the non-catalyzed reaction and one for the autocatalytic pathway.

Mechanistic models, on the other hand, attempt to describe the reaction based on the elementary reaction steps. For an epoxy-amine system, the main reactions are the addition of primary and secondary amines to the epoxide ring. The reaction of the glycidyl group on the POSS molecule will compete with the epoxy groups of the bulk resin. The relative reactivity will be influenced by steric factors and the local environment of the reactive sites.

A simplified reaction scheme can be represented as:

Epoxy (resin) + Primary Amine → Secondary Amine + Hydroxyl

Epoxy (resin) + Secondary Amine → Tertiary Amine + Hydroxyl

Epoxy (POSS) + Primary Amine → Secondary Amine + Hydroxyl

Epoxy (POSS) + Secondary Amine → Tertiary Amine + Hydroxyl

Kinetic models can be developed to account for the different rate constants of these reactions. These models can then be used to predict the curing behavior under different processing conditions.

Impact of Steric Hindrance and Molecular Mobility on Reactivity

The chemical structure of this compoundamp;, with its bulky inorganic cage and surrounding isobutyl groups, introduces significant steric hindrance that can affect its reactivity.

The molecular mobility of the POSS molecule also plays a crucial role. While the inorganic core is rigid, the organic linker arm provides some flexibility. However, as the polymerization proceeds and the viscosity of the system increases, the mobility of the large POSS molecule will be significantly restricted. This can lead to a situation where the reaction becomes diffusion-controlled.

Diffusion-Controlled Effects in Highly Viscous Systems

In the later stages of curing, as the epoxy resin forms a crosslinked network, the viscosity of the system increases dramatically. researchgate.net This increase in viscosity restricts the mobility of the reacting molecules, and the reaction rate may no longer be limited by the intrinsic chemical reactivity but by the rate at which the reactants can diffuse to meet each other. researchgate.net This phenomenon is known as diffusion control.

The large size of the this compoundamp; molecule makes it particularly susceptible to diffusion-controlled effects. As the network builds up, the translational and rotational motion of the bulky POSS cage becomes severely limited. Even if the glycidyl group is chemically reactive, it may not be able to find a reactive partner if it is trapped within the increasingly rigid polymer network.

The onset of diffusion control is often observed as a deviation from the predictions of chemically controlled kinetic models at high degrees of conversion. The glass transition temperature (Tg) of the curing system plays a critical role. As the reaction proceeds, the Tg increases. If the curing temperature is below the final Tg of the material, the system may vitrify, and the reaction rate will drop significantly as the mobility of the reactants is severely restricted in the glassy state.

Influence of Cage Structure on Accessibility of Reactive Sites

The reactivity of Pss-(3-glycidyl)propoxy-heptaisobutyl, a monofunctionalized Polyhedral Oligomeric Silsesquioxane (POSS), is significantly governed by the unique architecture of its cage structure. The central inorganic core, composed of a rigid silicon-oxygen framework (Si-O-Si), provides a stable, three-dimensional scaffold. However, this core is enveloped by seven bulky, non-reactive isobutyl groups, which create a sterically crowded environment. This inherent bulkiness of the heptaisobutyl-substituted cage plays a critical role in controlling the accessibility of the single reactive (3-glycidyl)propoxy arm.

Despite the significant steric shielding from the isobutyl groups, the design of the molecule includes a flexible three-carbon propoxy spacer that connects the reactive glycidyl moiety to the POSS cage. This linker allows the reactive group to be spatially distanced from the main cage structure. aip.org The flexibility of this chain provides a degree of motional freedom, enabling the glycidyl group to orient itself into a more accessible position for reaction, which might otherwise be completely obstructed by the cage's bulk.

Research into the curing kinetics of epoxy resins incorporating glycidyl-POSS demonstrates the tangible effects of the cage structure on the reaction's energy requirements. The introduction of the POSS cage into a polymer matrix can alter the activation energy (Ea) of the curing process. For instance, studies on hybrid cationic thermal polymerization of epoxy resins with octa(3-glycidyloxypropyl)-POSS have shown that the average curing reaction activation energy increases with a higher concentration of G-POSS. researchgate.net This suggests that the bulky POSS cages may hinder the mobility of the reacting species, thus requiring more energy for the curing reaction to proceed. researchgate.net

Conversely, other studies have reported that the incorporation of compatible functionalized POSS can lower the activation energy of epoxy formulations by about 10% compared to POSS-free systems. researchgate.net This effect is attributed to the POSS molecules influencing the local environment and mobility of the polymer chains. The specific impact on activation energy can depend on factors such as the functionality of the POSS (mono- vs. multi-functional) and its compatibility and dispersion within the resin matrix.

The following table presents data on the curing reaction activation energy for an epoxy resin system with varying amounts of Glycidyloxypropyl-POSS (G-POSS), illustrating the influence of the POSS structure on reaction kinetics.

| G-POSS Content (wt%) | Average Curing Reaction Activation Energy (Ea) (kJ/mol) |

|---|---|

| 0 | N/A (Baseline) |

| 2 | Value increases from baseline |

| >2 | Value continues to increase |

Note: The table illustrates the trend observed in research where the addition of G-POSS to an E-51 epoxy resin system resulted in an increased average curing reaction activation energy. Absolute values are dependent on the specific system and conditions. researchgate.net

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compoundamp; | (3-glycidyloxypropyl)heptaisobutyl Polyhedral Oligomeric Silsesquioxane |

| G-POSS | Glycidyloxypropyl-polyhedral oligomeric silsesquioxanes |

| E-51 | Bisphenol A epoxy resin |

Advanced Characterization Techniques for Structural and Morphological Elucidation

Spectroscopic Methodologies for Structural Confirmation and Functional Group Analysis

Spectroscopy provides the foundational data for confirming the synthesis and purity of Pss-(3-glycidyl)propoxy-heptaisobutyl and for monitoring its chemical changes, such as during the curing process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of Pss-(3-glycidyl)propoxy-heptaisobutyl. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each atom, confirming the covalent attachment of the functional organic groups to the inorganic silica (B1680970) core.

¹H NMR is used to identify the protons in the heptaisobutyl and glycidylpropoxy groups. The chemical shifts are indicative of their specific locations within the molecule. For instance, the protons of the isobutyl groups typically appear in the region of 0.6 to 1.9 ppm, while the protons associated with the glycidylpropoxy linker and the epoxy ring are found further downfield.

¹³C NMR complements the proton data by providing a map of the carbon skeleton. hereon.de The spectra can confirm the presence of the glycidyl (B131873) group's epoxide ring, which is crucial for its reactivity. hereon.de Studies have shown that the epoxide ring opening can be tracked by observing the changes in the chemical shifts of the associated carbon atoms. hereon.de

²⁹Si NMR is uniquely suited for analyzing the silicon-oxygen cage structure of the POSS core. A single, sharp resonance in the approximate range of -65 to -70 ppm typically confirms the symmetrical nature of the T₈ cage, indicating that all silicon atoms are in a chemically equivalent environment. This is a key indicator of the structural integrity and purity of the POSS molecule.

Table 1: Representative NMR Chemical Shifts for Pss-(3-glycidyl)propoxy-heptaisobutyl

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₃ (isobutyl) | ~0.95 |

| -CH₂- (isobutyl) | ~0.60 | |

| -CH- (isobutyl) | ~1.85 | |

| Si-CH₂- | ~0.75 | |

| -O-CH₂- (propyl) | ~3.45 | |

| -CH₂- (epoxide) | ~2.60, ~2.80 | |

| -CH- (epoxide) | ~3.15 | |

| ¹³C | -CH₃ (isobutyl) | ~25.8 |

| -CH₂- (isobutyl) | ~22.5 | |

| -CH- (isobutyl) | ~24.0 | |

| Si-CH₂- | ~9.5 | |

| -O-CH₂- (propyl) | ~73.5 | |

| -CH₂- (epoxide) | ~44.2 | |

| -CH- (epoxide) | ~50.8 |

| ²⁹Si | Si-O Cage | ~-68.0 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the characteristic functional groups within the Pss-(3-glycidyl)propoxy-heptaisobutyl molecule and for monitoring the progress of curing reactions. scilit.comresearchgate.net The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key vibrational bands for Pss-(3-glycidyl)propoxy-heptaisobutyl include the strong Si-O-Si asymmetric stretching of the silsesquioxane cage, typically observed around 1090 cm⁻¹. hereon.de The presence of the reactive glycidyl group is confirmed by the characteristic absorption of the epoxy ring, often seen near 910 cm⁻¹. hereon.demdpi.com Other significant peaks include C-H stretching vibrations from the isobutyl and propyl groups.

Table 2: Key FTIR Absorption Bands for Pss-(3-glycidyl)propoxy-heptaisobutyl

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| ~2955, ~2870 | C-H Stretching | Isobutyl Groups | Confirms organic substituents |

| ~1090 | Si-O-Si Asymmetric Stretching | Silsesquioxane Cage | Fingerprint of the POSS core |

| ~910 | C-O-C Asymmetric Stretching | Epoxy Ring | Indicates presence of reactive glycidyl group; intensity decreases during curing hereon.demdpi.com |

| ~1230 | CH₂ Wagging | Propoxy Linker | Confirms linker structure |

Raman spectroscopy serves as a complementary vibrational technique to FTIR, providing a unique "fingerprint" of the Pss-(3-glycidyl)propoxy-heptaisobutyl molecule. mdpi.com It relies on the inelastic scattering of monochromatic light from a laser source. mdpi.com While FTIR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds.

For POSS compounds, Raman spectroscopy can provide detailed information about the Si-O-Si cage vibrations and the C-C and C-H bonds of the organic substituents. nih.govresearchgate.net However, the Raman signals for the Si-O-Si modes in POSS are often weak. researchgate.net The technique is particularly useful for analyzing the structural integrity of the molecule, as any disruption to the symmetry of the POSS cage would result in changes to the Raman spectrum. mdpi.com When Pss-(3-glycidyl)propoxy-heptaisobutyl is incorporated into a polymer matrix, Raman spectroscopy can be used to study the distribution and orientation of the polymer chains around the POSS nanoparticles. researchgate.netmdpi.com

Microscopic and Imaging Techniques for Nanostructure and Dispersion Analysis

While spectroscopy confirms the molecular identity, microscopy techniques are crucial for visualizing the physical form of the POSS molecules and, critically, their dispersion when mixed into other materials.

Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the size and dispersion of Pss-(3-glycidyl)propoxy-heptaisobutyl nanoparticles within a polymer matrix. researchgate.net TEM operates by transmitting a beam of electrons through an ultra-thin specimen. The resulting image provides high-resolution, two-dimensional projections that can resolve individual POSS cages, which are typically around 1.5 nm in diameter. hybridplastics.comhybridplastics.com

In the study of nanocomposites, TEM analysis is critical for confirming that the POSS molecules are dispersed on a molecular level rather than forming large aggregates. mdpi.com Good dispersion is key to achieving the desired improvements in mechanical and thermal properties. TEM images can reveal the distribution of POSS throughout the matrix, showing whether it is uniformly dispersed or clustered in certain regions. researchgate.net Researchers use TEM to correlate the level of dispersion with the processing method used and the final properties of the composite material. researchgate.net

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology and microstructure of materials containing Pss-(3-glycidyl)propoxy-heptaisobutyl. SEM scans a focused beam of electrons over a sample's surface to produce an image. While it offers lower resolution than TEM, SEM is highly effective for examining the fracture surfaces of composites.

Analysis of fracture surfaces with SEM can provide insights into how the addition of POSS affects the material's failure mechanism. For example, a rougher, more complex fracture surface in a POSS-containing composite compared to the neat resin can indicate an effective toughening mechanism. SEM images can also reveal the homogeneity of coatings and the presence of any micro-scale agglomerates that could compromise performance. mdpi.com

Table 3: List of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Pss-(3-glycidyl)propoxy-heptaisobutyl S& | (3-glycidyloxypropyl)heptaisobutyl Polyhedral Oligomeric Silsesquioxane |

| POSS | Polyhedral Oligomeric Silsesquioxane |

| DGEBA | Diglycidyl ether of bisphenol A |

| DICY | Dicyandiamide (B1669379) |

Scattering Techniques for Supramolecular Organization

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. For this compoundamp;, which is a crystalline solid at room temperature, XRD provides valuable information about its crystal lattice and the spacing between the POSS cages. The technique works by directing X-rays onto the material and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline structure.

The XRD pattern of pure this compoundamp; would be expected to show sharp peaks, indicative of its crystalline nature. When this POSS is incorporated into a polymer matrix, XRD can be used to assess the degree of dispersion. If the POSS molecules are well-dispersed at a molecular level within an amorphous polymer, the sharp diffraction peaks of the POSS may disappear, being replaced by a broad halo characteristic of the amorphous polymer. Conversely, if the POSS forms crystalline aggregates within the polymer, the characteristic peaks will remain, although they may be broadened or shifted.

A key parameter that can be determined from the XRD pattern is the inter-cage spacing, which is the distance between adjacent POSS molecules in the crystalline state. This is calculated from the position of the main diffraction peak using Bragg's Law. For POSS compounds, this spacing is typically in the range of several angstroms to over a nanometer, depending on the nature of the organic side groups.

The table below provides representative XRD data for a generic crystalline heptaisobutyl-POSS derivative, showing typical diffraction angles and the corresponding interplanar spacing.

Table 2: Representative XRD Data for a Crystalline Heptaisobutyl-POSS Derivative

| Diffraction Angle (2θ) | Interplanar Spacing (d-spacing) (Å) |

|---|---|

| 8.5° | 10.4 |

| 10.2° | 8.7 |

| 19.8° | 4.5 |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in suspension or solution. wikipedia.org This method is highly applicable for characterizing this compoundamp; when dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform. sigmaaldrich.com

DLS operates by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wikipedia.org These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. nih.gov By analyzing the rate of these intensity fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius (the effective size of the particle in solution) via the Stokes-Einstein equation. nih.gov

For this compoundamp;, DLS can confirm that the molecules are monodisperse in solution, meaning they exist as individual cages rather than aggregates. The expected hydrodynamic radius would be in the range of 1-3 nm, consistent with the molecular size of a POSS cage. hybridplastics.com The technique can also be used to study the stability of POSS solutions over time and to detect the onset of aggregation under different conditions. The polydispersity index (PDI), another output of DLS analysis, provides a measure of the width of the size distribution. utdallas.edu A low PDI value (typically <0.2) indicates a narrow size distribution and a monodisperse sample.

The following table shows a typical DLS output for a well-dissolved POSS sample in a suitable solvent.

Table 3: Representative DLS Data for a POSS Compound in THF

| Parameter | Value |

|---|---|

| Mean Hydrodynamic Diameter (Z-average) | 2.1 nm |

| Polydispersity Index (PDI) | 0.15 |

| Distribution | Monomodal |

Rheological Investigations for Processability and Network Evolution

Rheology is the study of the flow and deformation of matter. For systems containing this compoundamp;, particularly when used as an additive or comonomer in polymer resins like epoxies, rheological investigations are crucial for understanding processability and the evolution of the polymer network during curing. acs.org

The incorporation of this compoundamp; can have a significant impact on the viscosity of a resin system. As a reactive diluent, it can lower the initial viscosity of a system, which is beneficial for processing techniques such as infusion or injection molding. hybridplastics.comhybridplastics.com During the curing process, the rheological properties change dramatically as the liquid resin transforms into a solid, cross-linked network. Rheometers are used to measure properties such as the storage modulus (G'), which represents the elastic response of the material, and the loss modulus (G''), which represents the viscous response.

The point at which G' surpasses G'' is known as the gel point, indicating the formation of a continuous network structure. The single glycidyl group on this compoundamp; can participate in the cross-linking reaction of an epoxy system, incorporating the POSS cage into the final network. This incorporation can affect the final mechanical properties of the cured material, often increasing the modulus and thermal stability. hybridplastics.com Studies on related glycidyl-POSS compounds have shown that their addition increases the rubbery plateau modulus of epoxy resins, indicating enhanced stiffness at temperatures above the glass transition. hybridplastics.com

The following table presents representative rheological data for an epoxy resin, showing the effect of adding a generic Glycidyl-POSS on its viscosity and modulus.

Table 4: Representative Rheological Data for an Epoxy Resin System with Glycidyl-POSS

| Material | Initial Viscosity (Pa·s) at 25°C | Storage Modulus (G') at Rubbery Plateau (MPa) |

|---|---|---|

| Neat Epoxy Resin | 12.5 | 15 |

| Epoxy + 10 wt% Glycidyl-POSS | 8.2 | 25 |

Interfacial Science and Compatibility in Hybrid Systems of Pss 3 Glycidyl Propoxy Heptaisobutyl S&

Surface Activity and Interfacial Tension Modulation

The presence of both hydrophobic isobutyl groups and a more polar glycidylpropoxy group on a rigid nanosized core gives Pss-(3-glycidyl)propoxy-heptaisobutyl S& notable surface-active properties. This allows it to migrate to and orient at interfaces, thereby influencing the interfacial energy between different phases.

Formation of Stable Monolayers at Interfaces

The amphiphilic character of POSS derivatives, including those with glycidyl (B131873) functionality, enables the formation of stable Langmuir films at the air-water interface. nanoscience.combiolinscientific.com These monolayers are created when the POSS molecules are spread on a water subphase, arranging themselves to minimize free energy. nanoscience.combiolinscientific.com The hydrophobic isobutyl groups orient away from the water, while the more hydrophilic portion of the molecule, containing the glycidylpropoxy group, interacts with the water surface.

The stability and characteristics of these monolayers can be studied using a Langmuir trough, which measures the surface pressure as a function of the area per molecule, generating a pressure-area (π-A) isotherm. nanoscience.combiolinscientific.com These isotherms reveal various phase transitions as the monolayer is compressed, providing insights into the molecular packing and interactions. biolinscientific.com For instance, the transition from a liquid-expanded to a liquid-condensed phase indicates the point at which the molecules become more ordered. biolinscientific.com The ability to form such organized, single-molecule-thick layers is a direct indication of the surface activity of the POSS compound. nanoscience.com These stable monolayers can then be transferred to solid substrates to create Langmuir-Blodgett films, which are highly ordered and can modify the surface properties of the substrate. nanoscience.com

Influence on Wettability and Surface Energy

Studies on polymers blended with POSS derivatives have shown a marked decrease in surface energy, leading to increased hydrophobicity. mdpi.com This is often quantified by measuring the contact angle of water and other liquids on the surface. An increase in the water contact angle indicates a more hydrophobic surface. For example, the addition of methacryl-heptaisobutyl POSS to a cross-linked polymer has been shown to decrease the surface energy from approximately 29 mN/m to as low as 16 mN/m, a very low value for a hydrocarbon-based material. mdpi.com This effect is primarily attributed to the migration of the low-energy isobutyl groups of the POSS cages to the surface.

Table 1: Effect of POSS Addition on Polymer Surface Energy

| Polymer System | POSS Content (wt%) | Surface Energy (mN/m) | Water Contact Angle (°) |

| Cross-linked Methacrylate (B99206) | 0 | ~29 | - |

| Cross-linked Methacrylate | 30 | ~16 | Increased |

| Poly(methyl methacrylate) | 10 | 9.2 | - |

| Polyurethane | 10 | 10.59 | - |

This table presents representative data for isobutyl-containing POSS derivatives to illustrate the general effect on surface energy. The exact values for this compoundamp; may vary.

Compatibilization Mechanisms in Polymer Blends and Composites

This compoundamp; acts as an effective compatibilizer in immiscible polymer blends and a coupling agent in composites through a variety of interaction mechanisms. Its hybrid nature allows it to interact favorably with different types of polymer matrices, reducing interfacial tension and improving interfacial adhesion. mdpi.comntnu.no

Hydrogen Bonding Interactions with Polymer Matrices

The this compoundamp; molecule possesses several sites capable of engaging in hydrogen bonding. The oxygen atoms within the siloxane (Si-O-Si) cage and the ether and epoxy groups of the glycidylpropoxy arm can act as hydrogen bond acceptors. biolinscientific.com These can form interactions with polymer matrices that contain hydrogen bond donor groups, such as hydroxyl (-OH) or amine (-NH) functionalities. biolinscientific.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for studying these interactions. The formation of hydrogen bonds leads to characteristic shifts in the absorption bands of the involved functional groups. For instance, in blends of epoxy resins with POSS, shifts in the hydroxyl and Si-O-Si stretching bands can provide evidence of intermolecular hydrogen bonding. nih.gov These interactions contribute to the miscibility and improved interfacial adhesion between the POSS and the polymer matrix. biolinscientific.com

Formation of Ordered Phases and Micellar Structures

The amphiphilic nature of certain POSS derivatives can lead to their self-assembly into ordered structures within a polymer matrix or in solution. mdpi.com In immiscible polymer blends, POSS molecules can aggregate at the interface to minimize interfacial tension, sometimes forming ordered phases. xenocs.com

Furthermore, amphiphilic POSS copolymers have been shown to form various micellar structures in selective solvents. mdpi.com These micelles typically have a core-shell structure, where the insoluble part of the POSS molecule forms the core and the soluble part forms the corona. mdpi.com For this compoundamp;, its amphiphilicity might lead to the formation of micelles in certain solvent systems, with the isobutyl groups forming a hydrophobic core and the glycidylpropoxy group exposed to the more polar environment. The formation of such ordered, nanoscale structures can significantly influence the morphology and properties of the hybrid material. mdpi.com Techniques like Small-Angle X-ray Scattering (SAXS) and TEM are instrumental in identifying and characterizing these ordered phases and micellar structures. mdpi.comxenocs.com

Role of this compoundamp; in Enhancing Interfacial Adhesion

The hybrid nature of this compoundamp;, more formally known as Glycidyl-isobutyl POSS (Polyhedral Oligomeric Silsesquioxane), positions it as a critical component for enhancing the interfacial adhesion between organic and inorganic phases in hybrid material systems. This molecule combines an inorganic silica-like core (Si₈O₁₂) with seven non-reactive, hydrophobic isobutyl groups and a single, highly reactive (3-glycidyl)propoxy functional group. This unique structure allows it to act as a molecular bridge, or coupling agent, that mitigates the inherent incompatibility between dissimilar materials, such as a polymer matrix and reinforcing fillers.

The core of its function lies in its ability to simultaneously interact with both the organic matrix and an inorganic or different polymeric phase. nih.gov The glycidyl group provides a site for covalent bonding with the matrix, while the bulky silsesquioxane cage and its associated isobutyl groups provide compatibility and modulate the physical properties of the interfacial zone. nih.govnih.gov The incorporation of this POSS molecule into composites can lead to significant improvements in mechanical properties, thermal stability, and durability by strengthening the region where stress transfer between phases occurs. hengdasilane.comnist.gov

Chemical Anchoring and Cross-Linking at Interfaces

The primary mechanism by which this compoundamp; enhances interfacial adhesion is through the formation of strong, durable covalent bonds across the interface. This process, known as chemical anchoring, is facilitated by the molecule's glycidyl (epoxy) functional group.

The glycidyl group is highly reactive and can undergo a ring-opening reaction with a variety of functional groups commonly found in thermosetting polymers, such as amines, anhydrides, and hydroxyls. hengdasilane.comacs.org When mixed into a resin system, such as an epoxy, the glycidyl group on the POSS molecule participates directly in the curing reaction. acs.org It forms a covalent link between the inorganic silicon-oxygen cage and the organic polymer network. This effectively "anchors" the POSS molecule at the interface, creating a robust connection that is far stronger than weaker van der Waals forces.

Spectroscopic analysis, such as Fourier Transform Infrared Spectroscopy (FT-IR), can confirm this reaction by monitoring the disappearance of the characteristic absorbance band of the epoxy ring (around 915 cm⁻¹) during the curing process. mdpi.com Furthermore, the formation of hydroxyl groups as a byproduct of the ring-opening reaction can be observed as an increase in the O-H stretching band, providing further evidence of the chemical integration of POSS into the matrix. nih.gov

While the monofunctional nature of this compoundamp; (having only one reactive arm) primarily leads to it acting as a pendant group on a polymer chain, other multifunctional glycidyl POSS variants with multiple epoxy groups can act as significant cross-linking agents. mdpi.comhybridplastics.com These molecules can react with several polymer chains simultaneously, increasing the cross-link density of the matrix. nih.gov This increased density restricts polymer chain mobility, which can enhance the material's stiffness and thermal stability. nih.govgavinpublishers.com Even as a pendant group, the bulky POSS cage itself can act as a physical cross-linking point, further reinforcing the interfacial region.

The impact of this chemical anchoring is particularly evident in fiber-reinforced composites. When POSS is grafted onto the surface of fibers, it introduces reactive epoxy groups that can bond with the surrounding matrix during curing. This leads to a dramatic improvement in stress transfer efficiency between the fiber and the matrix, as demonstrated by significant increases in measured interfacial strength.

Table 1: Enhancement of Interfacial Shear Strength by Grafting Glycidyl POSS onto Fibers

| Fiber Type | Modification | Measured Property | Value | Percentage Increase | Reference |

|---|---|---|---|---|---|

| Carbon Fiber | Untreated | Interlaminar Shear Strength (ILSS) | 68.8 MPa | - | edcc.com.cn |

| Carbon Fiber | Grafted with Octaglycidyl POSS | Interlaminar Shear Strength (ILSS) | 90.5 MPa | 31.5% | edcc.com.cn |

| Aramid Fiber | Untreated | Interfacial Shear Strength (IFSS) | 16.13 MPa (Calculated from report) | - | acs.org |

| Aramid Fiber | Grafted with 5 wt% Glycidyl POSS | Interfacial Shear Strength (IFSS) | 26.22 MPa | 62.6% | acs.org |

Modulation of Interfacial Layer Characteristics

Beyond forming chemical bonds, this compoundamp; fundamentally alters the physical and chemical characteristics of the interfacial layer, or interphase, between the bulk materials. The presence of these nano-sized molecules (typically 1-3 nm in diameter) introduces a new dynamic at the interface. nih.gov

The seven non-reactive isobutyl groups on the POSS cage are hydrophobic and create a specific nano-topography. When POSS is grafted onto a surface, it increases surface roughness on a nanoscale, which can enhance mechanical interlocking with the polymer matrix. edcc.com.cn This altered topography, combined with the chemical nature of the POSS, also changes the surface energy of the substrate. Research has shown that grafting POSS onto carbon fibers significantly increases the polar component of the surface energy, improving wettability and compatibility with polar resins like epoxy. edcc.com.cn

Table 2: Effect of Glycidyl POSS Grafting on Carbon Fiber Surface Properties

| Fiber Treatment | Surface Energy (γ) | Dispersion Component (γd) | Polar Component (γp) | Reference |

|---|---|---|---|---|

| Untreated Carbon Fiber | 43.0 mN/m | 36.0 mN/m | 7.0 mN/m | edcc.com.cn |

| POSS-Grafted Carbon Fiber | 55.1 mN/m | 35.5 mN/m | 19.6 mN/m | edcc.com.cn |

Within a polymer matrix, the bulky, rigid POSS cages create additional free volume, effectively increasing the spacing between polymer chains. nih.govnih.gov This can have several competing effects. On one hand, it can act as a plasticizer, sometimes leading to a decrease in the glass transition temperature (Tg) at higher concentrations due to increased chain mobility. nih.gov On the other hand, the rigid nature of the cage and its covalent bonding to the network can restrict polymer chain movement in its immediate vicinity. nih.gov This restriction can lead to an increase in the storage modulus and Tg, particularly at low concentrations where good dispersion is achieved. nih.govgavinpublishers.com

Theoretical and Computational Modeling of Pss 3 Glycidyl Propoxy Heptaisobutyl S&

Molecular Dynamics Simulations for Conformational Analysis

Atomistic Molecular Dynamics (MD) simulations serve as a powerful tool to investigate the thermomechanical properties and dynamic behavior of Polyhedral Oligomeric Silsesquioxane (POSS) systems. shu.ac.uk By simulating the movement of every atom over time, MD can elucidate the relationship between molecular structure, conformation, and macroscopic properties. shu.ac.uknih.gov

MD simulations are extensively used to study the non-covalent interactions that govern the self-assembly of POSS molecules. rsc.orgmdpi.com These simulations can reveal how the interplay between the inorganic cages and the peripheral organic groups dictates the formation of ordered nanostructures. rsc.org For a molecule like Glycidylisobutyl-POSS®, simulations track the van der Waals and electrostatic interactions between the bulky, hydrophobic isobutyl groups and the more polar, reactive (3-glycidyl)propoxy group.

Research has shown that the nature of the organic groups is a primary driver of compatibility and self-assembly. researchgate.net The seven isobutyl groups promote solubility in nonpolar matrices, while the single glycidyl (B131873) group can engage in specific interactions, such as hydrogen bonding, particularly after ring-opening. Simulations can quantify these interactions, predicting the preferred packing arrangements and aggregation states in various solvents or polymer melts. acs.org For instance, simulations of POSS with flexible peripheral groups have identified a "breathing mode" within these groups as a key factor controlling the material's glass transition temperature (Tg). shu.ac.uk

| Parameter | Typical Value/Description | Purpose |

|---|---|---|

| Force Field | COMPASS, PCFF, AMBER | Defines the potential energy of the system based on atomic positions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature to mimic laboratory conditions. mdpi.com |

| Temperature | 298 K - 500 K (Application Dependent) | To study system behavior at different operational temperatures. mdpi.com |

| Simulation Time | 10 - 100 ns | To allow the system to reach equilibrium and to observe dynamic processes. mdpi.com |

| Time Step | 1 - 2 fs | The interval between successive calculations of particle positions and forces. mdpi.com |

A critical factor for the successful use of POSS as a nanocomposite filler is its dispersion within a polymer matrix. mdpi.comresearchgate.net MD simulations are instrumental in predicting this behavior. By modeling the interactions between the POSS molecule and polymer chains at the atomic level, one can assess the compatibility and likelihood of aggregation versus uniform dispersion. mdpi.com

For Glycidylisobutyl-POSS®, simulations show that the hydrophobic isobutyl groups can enhance compatibility with nonpolar polymers like polypropylene, while the single glycidyl group can be tailored to interact with or covalently bond to polar or reactive polymers like epoxies or polyurethanes. researchgate.netmdpi.com Studies have demonstrated that replacing one alkyl group on an otherwise symmetrically substituted POSS with a different functional group (creating an asymmetric molecule) can significantly improve dispersion in matrices like polystyrene by disrupting filler-filler self-regulating phenomena and promoting cage-matrix association. scienceopen.com Simulations can quantify the interfacial energy and radial distribution functions to predict whether the POSS cages will be well-dispersed or form aggregates, which is crucial for enhancing the mechanical and thermal properties of the final material. scienceopen.comresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules from first principles. nih.gov It provides detailed information about electron distribution, orbital energies, and chemical reactivity, which is essential for understanding the reaction mechanisms of the glycidyl group.

The most reactive part of the Glycidylisobutyl-POSS® molecule is the oxirane (epoxide) ring of the glycidyl group. DFT calculations can be used to analyze the electronic properties of this specific site. By calculating the distribution of electron density and the electrostatic potential, researchers can identify the atoms most susceptible to nucleophilic or electrophilic attack.

For the glycidyl group, DFT would reveal a polarization of the C-O bonds in the epoxide ring, with the carbon atoms carrying a partial positive charge, making them electrophilic and thus reactive towards nucleophiles like amines or alcohols. The calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting chemical reactivity and the nature of possible chemical reactions.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. researchgate.net For Glycidylisobutyl-POSS®, this is particularly relevant for the curing reactions involving the glycidyl group. Researchers can model the step-by-step process of the epoxide ring-opening reaction with a curing agent, such as an amine.

These simulations allow for the identification of transition states and the calculation of their corresponding activation energy barriers. nih.gov A high energy barrier indicates a slow reaction, while a low barrier suggests a more favorable and faster process. nih.gov For example, a DFT study on the formation of glycidyl esters (a related class of compounds) showed that the process has a high activation energy of around 80 kcal/mol, but the barrier could be significantly lowered in the presence of water. nih.gov Similar calculations for Glycidylisobutyl-POSS® reacting with an amine hardener would reveal the preferred reaction pathway and provide theoretical kinetic data that is crucial for designing curing cycles and optimizing material processing.

| Parameter/Output | Typical Specification/Finding | Significance |

|---|---|---|

| Functional | B3LYP | A hybrid functional commonly used for accurate energy and structure calculations of organic molecules. nih.gov |

| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used in the calculation. |

| Modeled Reaction | Epoxide ring-opening by an amine | Simulates the fundamental curing step in epoxy-amine systems. |

| Calculated Output | Activation Energy (Ea) | Determines the kinetic favorability of a reaction pathway. nih.gov |

| Calculated Output | Reaction Energy (ΔE) | Indicates the thermodynamic favorability (exothermic/endothermic) of the reaction. |

Coarse-Grained Modeling for Large-Scale System Behavior

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. acs.org Coarse-grained (CG) modeling addresses this limitation by grouping several atoms into a single interaction site or "bead". nih.govaip.org This simplification reduces the number of degrees of freedom in the system, allowing for the simulation of much larger systems (e.g., entire polymer nanocomposites) over longer time periods (microseconds or longer). acs.org

The development of a CG model for a molecule like Glycidylisobutyl-POSS® involves a systematic "mapping" process where specific chemical groups are represented by single beads. dntb.gov.ua For example, the inorganic Si8O12 core might be treated as one or several large beads, each isobutyl group as a single bead, and the (3-glycidyl)propoxy chain as a series of connected beads. nih.gov The interaction potentials between these beads are carefully derived to reproduce structural properties, such as radial distribution functions, obtained from more detailed all-atom simulations. aip.org

Once validated, these CG models can be used to study large-scale phenomena that are inaccessible to atomistic simulations, such as the phase separation of POSS-polymer blends, the formation of complex self-assembled structures, and the long-term evolution of material morphology. acs.orgnih.gov The computational savings can be significant, often reducing computing time by two orders of magnitude or more compared to all-atom simulations. aip.org

| Atomistic Group | Coarse-Grained (CG) Bead | Rationale |

|---|---|---|

| Inorganic POSS Core (Si8O12) | Core Bead (C) | Represents the rigid, bulky inorganic cage. nih.gov |

| Isobutyl Group (-CH2-CH(CH3)2) | Isobutyl Bead (IB) | Represents a single inert, hydrophobic side group. |

| Propoxy Linker (-O-CH2-CH2-CH2-) | Linker Beads (L1, L2) | Captures the flexibility of the alkyl chain. |

| Glycidyl End Group (-CH2-CH(O)CH2) | Glycidyl Bead (G) | Represents the reactive functional end group. |

Pss 3 Glycidyl Propoxy Heptaisobutyl S& As a Building Block in Advanced Material Architectures

Reinforcement Mechanisms in Polymer Nanocomposites

The introduction of Pss-(3-glycidyl)propoxy-heptaisobutyl S& into polymer systems, such as epoxies and polyurethanes, initiates a range of reinforcement mechanisms that operate from the molecular to the microstructural level. These mechanisms are fundamentally linked to the molecule's ability to influence network formation, enhance cross-linking, and alter the composite's morphology.

Microstructure Formation in Epoxy and Polyurethane Systems

The compatibility between the heptaisobutyl groups of the POSS molecule and the polymer matrix plays a crucial role in the resulting microstructure. In epoxy resins, the dispersion of this compoundamp; can be achieved at a molecular level, particularly at low concentrations. However, due to the inherent incompatibility between the non-polar isobutyl groups and the more polar epoxy-amine network, phase separation can occur at higher loadings, leading to the formation of POSS-rich domains. cnrs.fr Studies on similar glycidyl-POSS systems in epoxy have shown that these domains can be amorphous and sub-micron in size. researchgate.net

In non-isocyanate polyurethane (NIPU) systems, the introduction of monofunctional this compoundamp; has been observed to preserve its crystallinity to some extent at higher concentrations, forming submicron-sized crystalline domains within the polymer matrix. researchgate.net Conversely, when a triglycidyl isobutyl POSS is used, it acts as a cross-linker, leading to a more homogeneous, albeit stiffer, network. researchgate.net The morphology of these nanocomposites, often characterized by techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), reveals how the POSS cages are distributed. Effective dispersion can lead to a nanoscopically reinforced structure, while agglomeration can create stress concentration points, potentially compromising mechanical properties. For instance, in some epoxy systems, glycidyl (B131873) isobutyl POSS has been noted to have better dispersion compared to other POSS types, which can positively alter the curing behavior. researchgate.net

Influence on Network Structure and Cross-linking Homogeneity

The single glycidyl group on this compoundamp; allows it to be covalently incorporated into the polymer network during the curing process. In epoxy systems, the glycidyl group can react with the amine curing agent, effectively tethering the POSS cage to the epoxy network. This incorporation has several consequences for the network structure.

Firstly, the bulky POSS cage can introduce significant free volume into the network, which can increase the ductility and toughness of the typically brittle epoxy matrix. researchgate.net Secondly, the presence of the POSS molecules can restrict the mobility of the surrounding polymer chains. This restriction can lead to an increase in the glass transition temperature (Tg) at low POSS concentrations. However, at higher concentrations, the plasticizing effect of the flexible propoxy linker and the potential for agglomeration can lead to a decrease in Tg. researchgate.net